molecular formula C14H22N4O B11810313 N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine

Cat. No.: B11810313
M. Wt: 262.35 g/mol
InChI Key: NYRUDFAXNPCFEI-UHFFFAOYSA-N
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Description

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a morpholinopyrimidine moiety attached to a cyclopentanamine group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine typically involves the reaction of 2-morpholinopyrimidine with cyclopentanamine under specific conditions. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. The compound forms hydrophobic interactions with the active sites of these enzymes, leading to decreased expression of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Uniqueness

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopentanamine stands out due to its unique structure, which combines a morpholinopyrimidine moiety with a cyclopentanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopentanamine

InChI

InChI=1S/C14H22N4O/c1-2-4-13(3-1)15-9-12-10-16-14(17-11-12)18-5-7-19-8-6-18/h10-11,13,15H,1-9H2

InChI Key

NYRUDFAXNPCFEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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